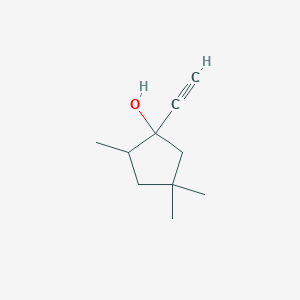
1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol is a chemical compound with the molecular formula C₁₀H₁₆O. It is characterized by the presence of an ethynyl group attached to a cyclopentane ring, which is further substituted with three methyl groups and a hydroxyl group.
Preparation Methods
The synthesis of 1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of a cyclopentane derivative with an ethynylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethynyl group. Industrial production methods may involve the use of catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Scientific Research Applications
1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression .
Comparison with Similar Compounds
1-Ethynyl-2,4,4-trimethylcyclopentan-1-ol can be compared with other similar compounds, such as:
1-Ethynyl-2,2,4-trimethylcyclopentan-1-ol: This compound has a similar structure but differs in the position of the methyl groups.
2-Ethynyl-2,4,4-trimethylcyclopentan-1-ol:
Properties
CAS No. |
88959-14-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-ethynyl-2,4,4-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(11)7-9(3,4)6-8(10)2/h1,8,11H,6-7H2,2-4H3 |
InChI Key |
NSGSLWQQVHJVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1(C#C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B13296231.png)







![2-[(3-Methylbutan-2-yl)amino]butan-1-ol](/img/structure/B13296281.png)





